molecular formula C20H16FNO2 B5875604 N-[4-(benzyloxy)phenyl]-3-fluorobenzamide

N-[4-(benzyloxy)phenyl]-3-fluorobenzamide

Cat. No. B5875604
M. Wt: 321.3 g/mol
InChI Key: OIJQWSORZBWOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-3-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase JMJD3, which plays a critical role in the regulation of gene expression.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. JMJD3 has been shown to play a critical role in the regulation of cancer cell growth and proliferation. Inhibition of JMJD3 with N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been shown to significantly reduce cancer cell growth and induce apoptosis.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is a potent inhibitor of JMJD3, which is a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 is responsible for the removal of methyl groups from lysine 27 on histone 3 (H3K27), which is a critical step in the activation of gene expression. Inhibition of JMJD3 with N-[4-(benzyloxy)phenyl]-3-fluorobenzamide leads to the accumulation of H3K27me3, which is a repressive histone mark that inhibits gene expression.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has also been shown to have neuroprotective effects, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is its high potency and selectivity for JMJD3. This makes it an ideal tool for studying the role of JMJD3 in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Another area of research is the investigation of the role of JMJD3 in various biological processes, including cancer cell growth and proliferation, inflammatory diseases, and neurodegenerative diseases. Finally, the therapeutic potential of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide should be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(benzyloxy)phenyl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroaniline to form the desired product. The overall yield of this synthesis method is approximately 15%.

properties

IUPAC Name

3-fluoro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2/c21-17-8-4-7-16(13-17)20(23)22-18-9-11-19(12-10-18)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJQWSORZBWOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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